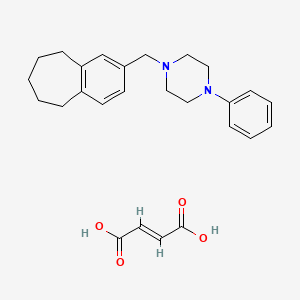
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a tetrahydrobenzocycloheptene core. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate typically involves multiple steps. One common method includes the condensation of 4-phenylpiperazine with a suitable aldehyde or ketone to form the intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired tetrahydrobenzocycloheptene structure. The final step involves the formation of the maleate salt by reacting the compound with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and antipsychotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to changes in neurotransmitter release and receptor activation, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic properties.
Uniqueness
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate stands out due to its unique tetrahydrobenzocycloheptene core, which imparts distinct chemical and biological properties. Its ability to form stable maleate salts further enhances its applicability in various research fields.
Properties
CAS No. |
55037-63-3 |
|---|---|
Molecular Formula |
C26H32N2O4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-phenyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C22H28N2.C4H4O4/c1-3-7-20-12-11-19(17-21(20)8-4-1)18-23-13-15-24(16-14-23)22-9-5-2-6-10-22;5-3(6)1-2-4(7)8/h2,5-6,9-12,17H,1,3-4,7-8,13-16,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CXXDSYNNAXRPQA-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCC2=C(CC1)C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC2=C(CC1)C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















